(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
(Z)-N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a Z-configured α,β-unsaturated carbonyl group, a 3,4,5-trimethoxyphenyl moiety, and a 1,2-dimethylindole-substituted methylamine group. This compound is of interest due to its structural similarity to bioactive molecules targeting cancer, inflammation, and metabolic disorders. The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatins), while the indole scaffold is prevalent in kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-10-18-11-17(6-8-19(18)25(15)2)14-24-22(26)9-7-16-12-20(27-3)23(29-5)21(13-16)28-4/h6-13H,14H2,1-5H3,(H,24,26)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFUIAMQNIZSP-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.
Acrylamide Formation: The indole derivative is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under appropriate conditions to form the acrylamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the acrylamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced acrylamide or aromatic rings.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmacological Research: Studied for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural Features and Comparison with Analogues
Table 1: Structural Comparison of Similar Acrylamide Derivatives
Key structural insights :
- Methoxy groups : The 3,4,5-trimethoxy substitution is critical for tubulin polymerization inhibition, as seen in combretastatin analogues .
- Configuration : The Z-isomer often exhibits superior bioactivity over E-isomers in acrylamide derivatives due to optimal spatial alignment .
Table 2: Comparative Bioactivity Profiles
Mechanistic highlights :
- Receptor selectivity: Analogues like 3i () show nanomolar affinity for estrogen receptors, whereas the target compound’s indole group may redirect selectivity toward kinase or tubulin targets .
Biological Activity
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound belonging to the acrylamide class. Its unique structure, characterized by an indole moiety and a trimethoxyphenyl group linked through an acrylamide bond, suggests potential for diverse biological activities. This article reviews its biological activity based on various research findings, including case studies and experimental data.
| Property | Value |
|---|---|
| IUPAC Name | (Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1164484-11-0 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to cellular receptors, modulating signaling pathways crucial for various cellular functions.
- DNA/RNA Intercalation : The compound could intercalate into nucleic acids, affecting gene expression and cellular replication processes.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial pathway activation .
- Case Study : In vitro studies revealed that compounds with similar structures to this compound inhibited the proliferation of glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .
Anti-inflammatory and Antimicrobial Properties
Compounds in the acrylamide class have been investigated for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in various models of inflammatory diseases.
- Antimicrobial Activity : Compounds similar to this compound have been tested against a range of pathogens with varying degrees of success.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is essential to compare it with structurally related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (Z)-N-((1H-indol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Lacks 1,2-dimethyl substitution on indole ring | Moderate anticancer activity |
| (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(4-methoxyphenyl)acrylamide | Lacks additional methoxy groups on phenyl ring | Lower anti-inflammatory effects |
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Derivative Synthesis : Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
